3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13307362
InChI: InChI=1S/C24H19ClO5/c1-14-18(8-9-23(26)27)24(28)30-21-12-22(20(25)11-19(14)21)29-13-15-6-7-16-4-2-3-5-17(16)10-15/h2-7,10-12H,8-9,13H2,1H3,(H,26,27)
SMILES: CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC4=CC=CC=C4C=C3)CCC(=O)O
Molecular Formula: C24H19ClO5
Molecular Weight: 422.9 g/mol

3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid

CAS No.:

Cat. No.: VC13307362

Molecular Formula: C24H19ClO5

Molecular Weight: 422.9 g/mol

* For research use only. Not for human or veterinary use.

3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid -

Specification

Molecular Formula C24H19ClO5
Molecular Weight 422.9 g/mol
IUPAC Name 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoic acid
Standard InChI InChI=1S/C24H19ClO5/c1-14-18(8-9-23(26)27)24(28)30-21-12-22(20(25)11-19(14)21)29-13-15-6-7-16-4-2-3-5-17(16)10-15/h2-7,10-12H,8-9,13H2,1H3,(H,26,27)
Standard InChI Key CEEQAUJNPFBEPG-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC4=CC=CC=C4C=C3)CCC(=O)O
Canonical SMILES CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC4=CC=CC=C4C=C3)CCC(=O)O

Introduction

3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a complex structure with a chromenone core, chloro and methyl substitutions, and a naphthylmethoxy group, making it valuable for various chemical and biological studies.

Synthesis and Reactivity

The synthesis of 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid typically involves several key steps. Industrial production may utilize continuous flow synthesis techniques to enhance efficiency and scalability. The compound's reactivity can be exploited in synthetic organic chemistry to create derivatives with enhanced or altered biological activities.

Synthesis Steps:

  • Starting Materials: Typically involves chromenone derivatives and naphthylmethoxy groups.

  • Reaction Conditions: Careful control of temperature and solvent to optimize yield and purity.

  • Industrial Production: Continuous flow synthesis for efficiency and scalability.

Biological Activities and Applications

Coumarins, including 3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid, are known for their diverse biological activities. These compounds have potential applications in pharmacology due to their ability to interact with biological systems. Research indicates that coumarins may exhibit significant biological activities, including anticoagulant, anti-inflammatory, and antioxidant effects .

Potential Applications:

  • Pharmacology: Potential interactions with biological systems.

  • Biological Activities: Anticoagulant, anti-inflammatory, antioxidant effects.

Spectroscopic Analysis

Spectroscopic methods such as infrared spectroscopy (IR), ultraviolet-visible spectroscopy (UV-VIS), NMR, and MS provide insights into the functional groups and electronic transitions within the molecule. These techniques are crucial for characterizing the compound's structure and properties.

Spectroscopic Techniques:

  • IR: Functional group identification.

  • UV-VIS: Electronic transitions.

  • NMR: Molecular structure elucidation.

  • MS: Molecular weight confirmation.

Comparison with Similar Compounds

Similar compounds, such as ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate, share structural similarities but differ in specific functional groups. These differences can lead to variations in biological activities and chemical reactivity .

Comparison Table:

Compound NameCAS NumberMolecular WeightKey Features
3-[6-chloro-4-methyl-7-(2-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoic acid301683-08-9366.78 g/molChromenone core, chloro, methyl, naphthylmethoxy
Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate575471-27-1Not specifiedEthyl ester, similar chromenone core
Ethyl 3-{6-chloro-4-methyl-7-[(2-methyl-1-naphthyl)methoxy]-2-oxo-2H-chromen-3-yl}propanoateNot specified408.83 g/molAdditional methyl on naphthyl group

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